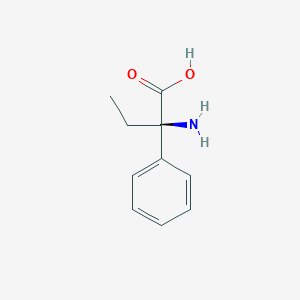

(2R)-2-amino-2-phenylbutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antagonistic Properties in Bacteria

- Phenylalanine Antagonism : (2R)-2-amino-2-phenylbutanoic acid has been studied for its antagonistic properties against phenylalanine in bacteria like Leuconostoc dextranicum and Escherichia coli. It was found to be effective in Leuconostoc dextranicum but not in E. coli, though it competitively prevented toxicity from thienylalanine by inhibiting its incorporation in E. coli (Edelson & Keeley, 1963).

Computational and Spectroscopic Analysis

- Functional Derivatives Analysis : A study analyzed functional derivatives of 2-phenylbutanoic acid, including 2-amino-2-Phynylbutanoic acid, through density functional theory calculations, experimental studies like FT-IR, FT-Raman, and UV–Visible spectra, and molecular docking methods. This analysis provided insights into the molecule's properties, including nonlinear optical properties and potential drug identification (Raajaraman, Sheela & Muthu, 2019).

Stereospecific Synthesis

- Structural Key Units : The enantiomerically pure forms of 3-amino-2-hydroxy-4-phenylbutanoic acids have been synthesized from D-glucono-δ-lactone. These forms are important as structural key units in potent inhibitors of BACE 1 (β-secretase) and HIV protease, as well as for the conversion to dipeptides of bestatin stereoisomers (Lee et al., 2006).

X-Ray Structure Determination

- Bestatin Component Analysis : The molecule has been identified as a component in bestatin, an inhibitor of aminopeptidase B and leucine aminopeptidase. Its stereochemistry was determined through X-ray crystallographic analysis, contributing significantly to understanding the structural makeup of such inhibitors (Nakamura et al., 1976).

Synthesis of Renin Inhibitory Peptides

- Renin Inhibitors Design : A study described the stereoselective synthesis of a protected carboxylic acid useful as an intermediate for the preparation of renin inhibitory peptides. These peptides contain (2R,3R,4R,5S)-5-amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid residue, a potent inhibitor of human plasma renin (Thaisrivongs et al., 1987).

Enzymatic Synthesis

- Enzymatic Procedures : Enzymatic procedures have been developed for the synthesis of (S)-2-amino-4-phenylbutanoic acid, a building block of angiotensin converting enzyme inhibitors. The study highlighted the substrate specificity, stability, and substrate inhibition of the enzymes involved (Bradshaw, Wong, Hummel & Kula, 1991).

Propriétés

IUPAC Name |

(2R)-2-amino-2-phenylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-10(11,9(12)13)8-6-4-3-5-7-8/h3-7H,2,11H2,1H3,(H,12,13)/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXUDSPYIGPGGP-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@](C1=CC=CC=C1)(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-amino-2-phenylbutanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B2466801.png)

![3,5-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2466804.png)

![(E)-methyl 2-(6-chloro-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2466805.png)

![N~6~-(1,3-benzodioxol-5-yl)-N~6~-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2466808.png)

![4-[(Oxolan-2-ylmethyl)imino]-1,4-dihydropyridine-2-carboxamide](/img/structure/B2466814.png)

![Methyl (4aR,7aR)-3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylate;hydrochloride](/img/structure/B2466817.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)tetrahydrofuran-3-carboxamide](/img/structure/B2466821.png)

![1-[(5-Fluoro-2-nitrophenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2466822.png)